

Physicochemical Properties of Brominated Adamantane Compounds: A Technical Guide

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Compound of Interest

Compound Name: 1-(2-Bromoethyl)adamantane

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Introduction

Adamantane and its derivatives have garnered significant interest in medicinal chemistry and materials science due to their unique rigid, cage-like structure. This tricyclic hydrocarbon scaffold imparts desirable properties such as high lipophilicity, metabolic stability, and a three-dimensional structure that can facilitate specific interactions with biological targets.^{[1][2]} Bromination of the adamantane core provides a versatile synthetic handle for further functionalization, making brominated adamantanes key intermediates in the synthesis of various bioactive molecules, including antiviral and neuroprotective agents.^{[1][3][4]} This technical guide provides an in-depth overview of the core physicochemical properties of various brominated adamantane compounds, detailed experimental protocols for their characterization, and visualizations of relevant biological pathways and synthetic workflows.

Data Presentation: Physicochemical Properties

The following tables summarize the key physicochemical properties of selected brominated adamantane compounds based on available literature data. These properties are crucial for predicting the behavior of these compounds in various chemical and biological systems.

Table 1: Physicochemical Properties of Monobrominated Adamantanes

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	Solubility
1-Bromoadamantane	768-90-1	C ₁₀ H ₁₅ Br	215.13	116-120[5] [6][7][8]	226[9]	Insoluble in water; soluble in organic solvents like chloroform, diethyl ether, benzene, methanol, and ethanol.[5] [8][10]
2-Bromoadamantane	7314-85-4	C ₁₀ H ₁₅ Br	215.13	136-144[11][12] [13]	~230[11]	Insoluble in water; soluble in organic solvents like methanol, ethanol, dichloromethane, and chloroform. [11]

Table 2: Physicochemical Properties of Di- and Substituted Bromoadamantanes

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	Solubility
1,3-Dibromoadamantane	876-53-9	C ₁₀ H ₁₄ Br ₂	294.03	108-110	Not readily available	Soluble in organic solvents, insoluble in water. [14]
1-Bromo-3,5-dimethyladamantane	70941-83-8	C ₁₂ H ₁₉ Br	243.18	Liquid at room temperature	Not readily available	Soluble in organic solvents. [15]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of brominated adamantane compounds.

Synthesis of 1-Bromoadamantane

Objective: To synthesize 1-bromoadamantane from adamantane via electrophilic bromination.

Materials:

- Adamantane
- Liquid bromine (Br₂)
- Anhydrous aluminum tribromide (AlBr₃) (catalyst)
- Carbon tetrachloride (CCl₄)
- Ice
- Sodium bisulfite solution
- Drying agent (e.g., anhydrous magnesium sulfate)

- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a stirring apparatus, dissolve adamantane in carbon tetrachloride.
- Carefully add liquid bromine to the solution. The reaction should be performed in a well-ventilated fume hood due to the hazardous nature of bromine.
- Slowly add anhydrous aluminum tribromide as a catalyst. The reaction is exothermic and will generate hydrogen bromide gas, which should be neutralized with a suitable trap.
- Reflux the reaction mixture with stirring for several hours. The progress of the reaction can be monitored by gas chromatography (GC).
- After the reaction is complete, cool the mixture to room temperature and pour it over ice to quench the reaction.
- Transfer the mixture to a separatory funnel. Wash the organic layer with a sodium bisulfite solution to remove excess bromine, followed by water and brine.
- Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol) or by sublimation to yield pure 1-bromoadamantane.^{[5][16]}

Determination of Melting Point

Objective: To determine the melting point of a solid brominated adamantane compound using a capillary melting point apparatus.

Materials:

- Brominated adamantane sample
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp)
- Mortar and pestle

Procedure:

- Ensure the brominated adamantane sample is dry and finely powdered. If necessary, grind the sample gently in a mortar and pestle.
- Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the bottom of the tube. The packed sample height should be 2-3 mm.
- Place the capillary tube containing the sample into the heating block of the melting point apparatus.
- Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
- Then, decrease the heating rate to 1-2 °C per minute to allow for accurate determination.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). A pure compound will have a sharp melting range of 1-2 °C.

Determination of Boiling Point (Micro Method)

Objective: To determine the boiling point of a liquid brominated adamantane compound using a micro boiling point method.[\[17\]](#)

Materials:

- Liquid brominated adamantane sample
- Small test tube (e.g., Durham tube)
- Capillary tube (sealed at one end)
- Thermometer
- Heating bath (e.g., oil bath or Thiele tube)[18]
- Rubber band or wire to attach the test tube to the thermometer

Procedure:

- Add a small amount (a few drops) of the liquid sample into the small test tube.
- Place a capillary tube, with its open end down, into the test tube containing the liquid.
- Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
- Immerse the assembly in a heating bath.
- Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[19]
- Continue heating until a rapid and continuous stream of bubbles is observed.
- Turn off the heat and allow the bath to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[18]

Determination of Solubility (Qualitative)

Objective: To qualitatively assess the solubility of a brominated adamantane compound in various solvents.

Materials:

- Brominated adamantane sample
- A selection of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane)
- Small test tubes
- Vortex mixer or stirring rod

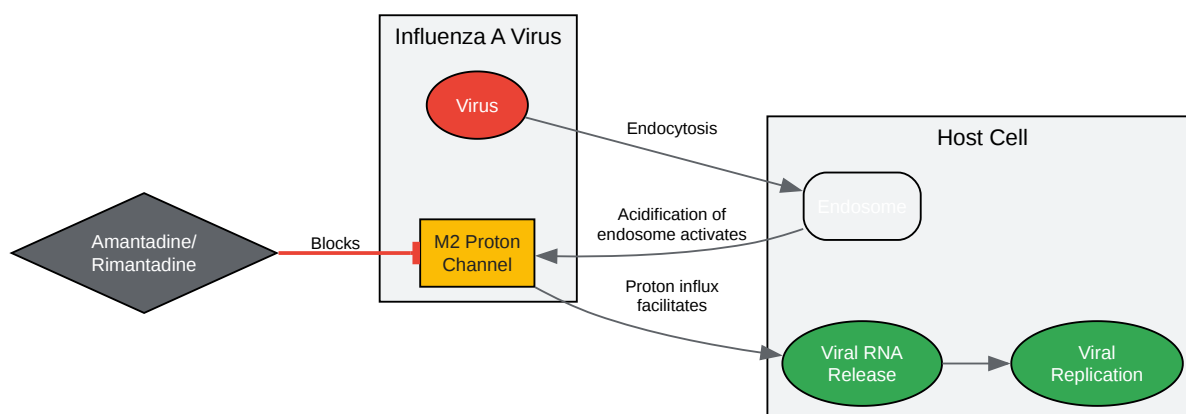
Procedure:

- Place a small amount (approximately 10-20 mg) of the brominated adamantane compound into a series of clean, dry test tubes.
- Add approximately 1 mL of a different solvent to each test tube.
- Agitate the mixture vigorously using a vortex mixer or by stirring with a glass rod for about one minute.
- Observe whether the solid dissolves completely, partially, or not at all.
- Record the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent. The principle of "like dissolves like" generally applies, with nonpolar adamantane derivatives being more soluble in nonpolar organic solvents.^[10]

Mandatory Visualizations

Biological Signaling Pathway: Mechanism of Action of Adamantane Antivirals

Adamantane derivatives such as amantadine and rimantadine, which can be synthesized from 1-bromoadamantane, are known for their antiviral activity against the influenza A virus.^{[1][3]} Their primary mechanism of action involves the inhibition of the M2 proton channel, a crucial component in the viral replication cycle.

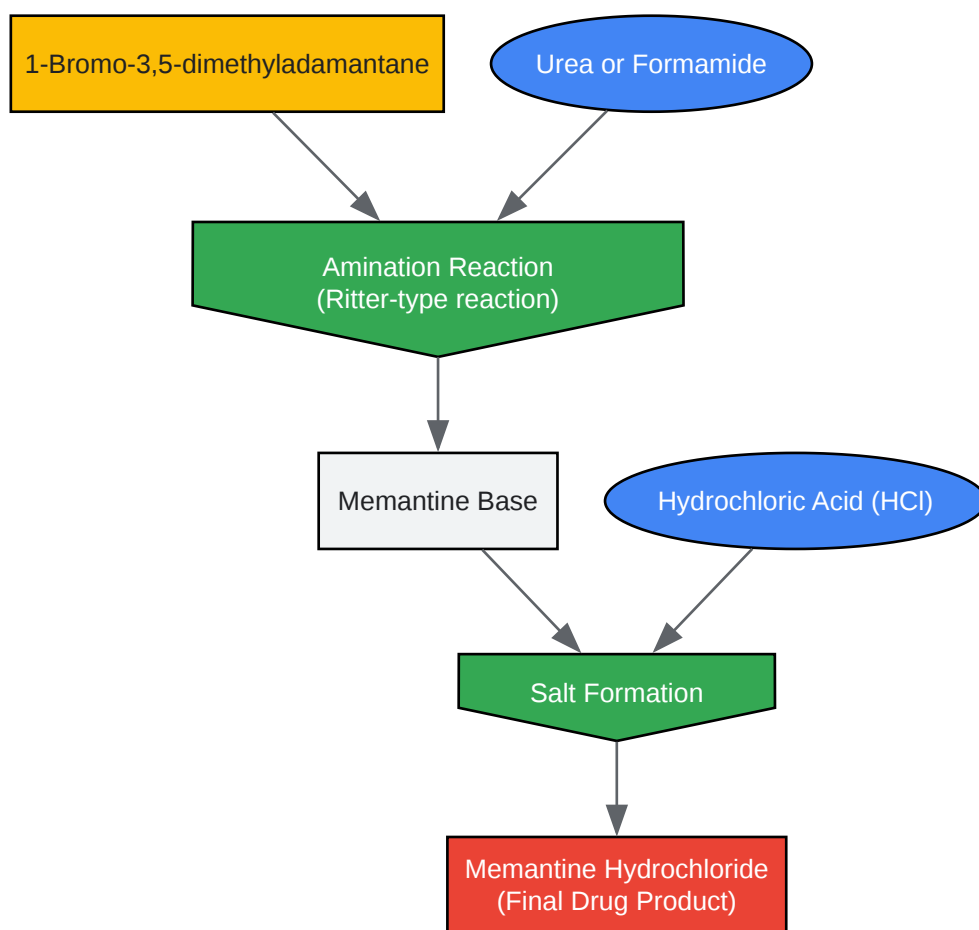


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Caption: Inhibition of the Influenza A M2 proton channel by adamantane derivatives.

Synthetic Workflow: Synthesis of Memantine from 1-Bromo-3,5-dimethyladamantane

Memantine, a drug used in the treatment of Alzheimer's disease, can be synthesized from 1-bromo-3,5-dimethyladamantane. The workflow involves an amination reaction followed by salt formation.^[15]

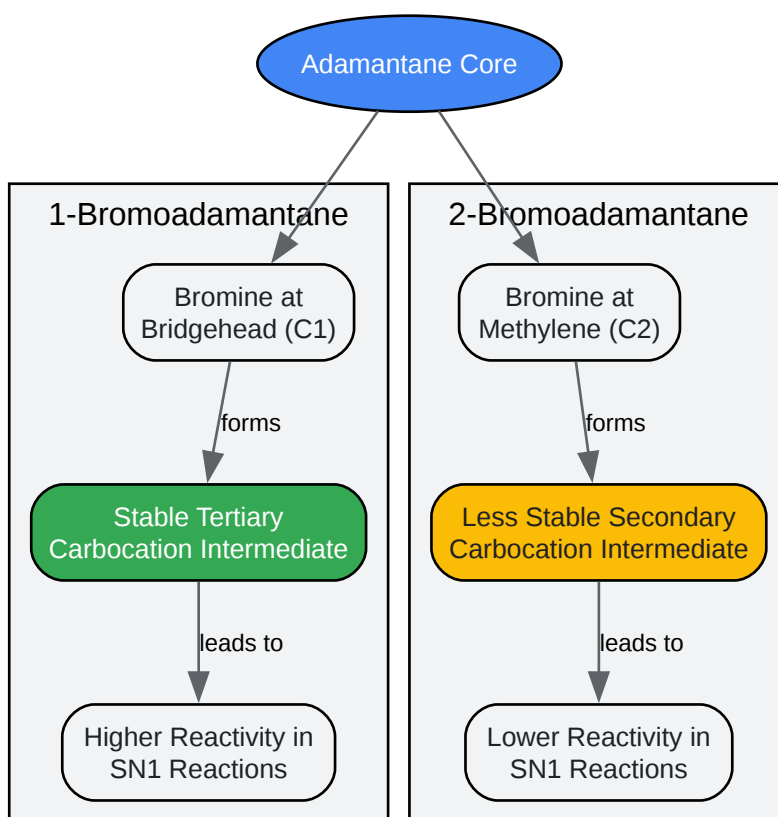


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Caption: Generalized synthetic workflow for Memantine Hydrochloride.

Logical Relationship: Structure-Property Relationship of Bromoadamantanes

The position of the bromine atom on the adamantane scaffold significantly influences the reactivity and physicochemical properties of the compound. This is primarily due to the difference in stability between the tertiary carbocation formed at the bridgehead position (C1) and the secondary carbocation at the methylene position (C2).



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Caption: Influence of bromine position on the reactivity of bromoadamantanes.

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